molecular formula C15H18N6OS B2873937 N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 851818-03-6

N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2873937
CAS No.: 851818-03-6
M. Wt: 330.41
InChI Key: LVLHUWXXQMOGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide features a unique structure combining a triazolopyrimidine core, a sulfanyl acetamide side chain, and a cyano-cyclopropylethyl group. Triazolopyrimidines are widely studied in agrochemical research due to their herbicidal and fungicidal activities, as seen in compounds like flumetsulam . This analysis focuses on structural and functional comparisons with related triazolopyrimidine, pyrazolopyrimidine, and acetamide derivatives.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6OS/c1-9-6-10(2)21-13(17-9)18-14(20-21)23-7-12(22)19-15(3,8-16)11-4-5-11/h6,11H,4-5,7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLHUWXXQMOGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)NC(C)(C#N)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

Key research directions include:

  • Bioactivity Screening : Testing against ALS enzymes or fungal targets, as seen in triazolopyrimidine and pyrazole derivatives .
  • Environmental Impact: Assessing the cyano group’s stability compared to fluorine in herbicides .
  • Synthetic Optimization : Modifying the cyclopropyl or thioether groups to enhance efficacy or reduce toxicity.

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